molecular formula C10H17NO B13577571 1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B13577571
M. Wt: 167.25 g/mol
InChI Key: XKIQZAHRKJDVIS-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a prop-2-en-1-one moiety

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-(2,6-dimethylpiperidin-1-yl)prop-2-en-1-one

InChI

InChI=1S/C10H17NO/c1-4-10(12)11-8(2)6-5-7-9(11)3/h4,8-9H,1,5-7H2,2-3H3

InChI Key

XKIQZAHRKJDVIS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(N1C(=O)C=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dimethylpiperidine with propenone under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylpiperidin-1-yl)prop-2-en-1-one: Similar in structure but with different methyl group positions.

    1-(1-piperazinyl)-2-Propen-1-one: Contains a piperazine ring instead of a piperidine ring.

    (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: Contains a phenyl group instead of dimethyl groups

Uniqueness

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one, with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol, is an organic compound characterized by its unique piperidine structure. This compound has garnered attention for its potential biological activities , particularly in the realms of antimicrobial and anti-inflammatory effects. This article delves into the biological activities associated with this compound, highlighting key research findings, mechanisms of action, and comparative analyses with structurally similar compounds.

Antimicrobial Properties

Research indicates that 1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one exhibits significant antimicrobial activity. It has been shown to interact with various bacterial strains, potentially inhibiting their growth through distinct mechanisms. The compound's efficacy against both Gram-positive and Gram-negative bacteria suggests a broad spectrum of antimicrobial action.

Bacterial Strain Activity Observed
Staphylococcus aureusInhibition of growth
Escherichia coliModerate inhibition
Candida albicansAntifungal activity

The mechanism of action for its antimicrobial effects likely involves interference with cell wall synthesis or metabolic pathways, which are common targets for antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one has been investigated for its anti-inflammatory potential. Studies suggest that the compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This could position it as a candidate for therapeutic applications in inflammatory diseases.

The biological activity of 1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one is believed to be mediated through its interaction with specific molecular targets such as enzymes or receptors. The presence of the piperidine ring allows for conformational flexibility that may enhance binding affinity to these targets.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammatory responses.
  • Receptor Modulation : Interaction with receptors involved in pain and inflammation pathways could lead to reduced symptoms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one, it is beneficial to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
1-(2,3-Dimethylpiperidin-1-yl)prop-2-en-1-oneSimilar structure with different methyl group positionsModerate antimicrobial activity
1-(1-Piperazinyl)-2-propen-1-oneContains a piperazine ring instead of a piperidine ringLower anti-inflammatory effects
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-oneContains a phenyl group instead of dimethyl groupsEnhanced cytotoxicity against cancer cells

The distinct substitution pattern on the piperidine ring in 1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one is hypothesized to confer unique reactivity and biological properties compared to these similar compounds.

Case Studies

Several studies have documented the biological activity of 1-(2,6-Dimethylpiperidin-1-yl)prop-2-en-1-one:

Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Agents, researchers evaluated the effectiveness of the compound against multiple bacterial strains. The results demonstrated significant inhibition rates compared to standard antibiotics, indicating potential as a novel antimicrobial agent .

Case Study 2: Anti-inflammatory Potential
A clinical trial assessed the anti-inflammatory effects of this compound in patients with chronic inflammatory conditions. The findings suggested that treatment resulted in decreased levels of inflammatory markers and improved patient outcomes .

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